5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid
Overview
Description
5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Precursors
Singlet Oxygen Reactions for Prodigiosin Precursors
The tert-butyl ester of related pyrrole carboxylic acids reacts with singlet oxygen to yield peroxidic intermediates. These intermediates couple with nucleophiles to produce 5-substituted pyrroles, serving as precursors for prodigiosin, a tripyrrole natural product with potential anticancer and antimicrobial properties (Wasserman et al., 2004).
Electropolymerization and Material Science
Ion-sensitive Fluorescent Polymers
A new terthienyl-based fluorescent polymer, incorporating a quinoxaline moiety for ion sensitivity, was synthesized. The polymer shows selective sensitivity towards Fe3+ ions by quenching fluorescence, showcasing potential in detecting metal ions (Carbas et al., 2012).
Photophysics and Electron Transfer
Biomimetic Electron Transfer
Research into perylene-based analogues of chlorophyll a, which can be easily functionalized, demonstrates their potential in biomimetic electron donor−acceptor systems. This includes insights into photophysical and redox properties relevant to solar energy conversion and photocatalysis (Lukas et al., 2002).
Coordination Chemistry and Metal-Organic Frameworks
Coordination Polymers with Isophthalic Acid Derivatives
The study on coordination polymers reveals how substituents like tert-butyl groups on isophthalic acid influence the coordination environments of metal ions, thereby affecting the structures and potentially the functionalities of metal-organic frameworks (Zhou et al., 2009).
Synthesis and Structural Studies
Structural Characterization of Pyrrolidine Derivatives
The crystal structure of related compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, provides insights into the stereochemistry and molecular conformations critical for understanding reaction mechanisms and designing further derivatives (Naveen et al., 2007).
Mechanism of Action
As mentioned in the description, this compound acts as an inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-4-5-9(15)10-6-7-11(20-10)12(16)17/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVWWZSFTTXBDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(S2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103394-61-1 | |
Record name | 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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